molecular formula C15H10F2N2S B12867195 2-(3-Fluorophenyl)amino-4-(3-fluorophenyl)thiazole

2-(3-Fluorophenyl)amino-4-(3-fluorophenyl)thiazole

Cat. No.: B12867195
M. Wt: 288.32 g/mol
InChI Key: XDDHWUQGOKWIQV-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)amino-4-(3-fluorophenyl)thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure. This compound is of significant interest due to its potential biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of fluorine atoms on the phenyl rings enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)amino-4-(3-fluorophenyl)thiazole typically involves the Hantzsch thiazole synthesis method. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a green solvent such as ethanol . The reaction conditions are generally mild, and the process can be catalyzed using ZnO nanoparticles to enhance the efficiency and yield of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to improve the scalability and consistency of the product. The purification process typically involves recrystallization or chromatography techniques to ensure high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)amino-4-(3-fluorophenyl)thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(3-Fluorophenyl)amino-4-(3-fluorophenyl)thiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)amino-4-(3-fluorophenyl)thiazole involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. It may also interfere with signaling pathways in cancer cells, inducing apoptosis and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluorophenyl)amino-4-(3-fluorophenyl)thiazole is unique due to the presence of fluorine atoms on both phenyl rings, which enhances its chemical stability and biological activity. This structural feature distinguishes it from other thiazole derivatives and contributes to its diverse range of applications in scientific research and industry .

Properties

Molecular Formula

C15H10F2N2S

Molecular Weight

288.32 g/mol

IUPAC Name

N,4-bis(3-fluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C15H10F2N2S/c16-11-4-1-3-10(7-11)14-9-20-15(19-14)18-13-6-2-5-12(17)8-13/h1-9H,(H,18,19)

InChI Key

XDDHWUQGOKWIQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CSC(=N2)NC3=CC(=CC=C3)F

Origin of Product

United States

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